Chlorhydrate de Gemcitabine 1'-Epi

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

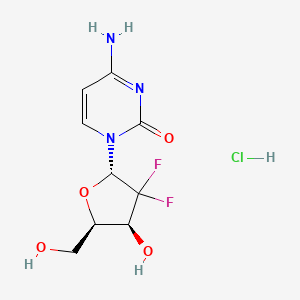

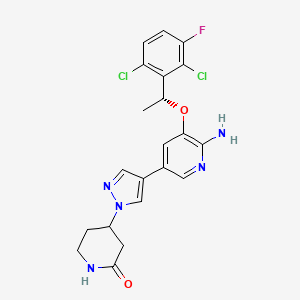

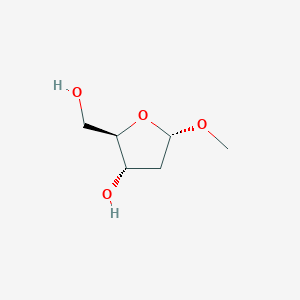

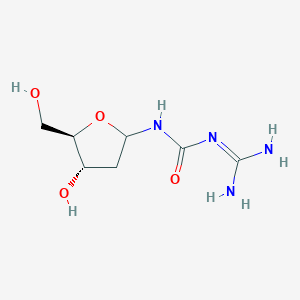

1’-Epi Gemcitabine Hydrochloride is a derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. This compound is structurally similar to gemcitabine but differs in the configuration of the hydroxyl group at the 1’ position. Gemcitabine itself is widely used in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers .

Applications De Recherche Scientifique

1’-Epi Gemcitabine Hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

Target of Action

1’-Epi Gemcitabine Hydrochloride, also known as 1’-Epi Gemcitabine, is a nucleoside metabolic inhibitor . Its primary targets are the enzymes involved in DNA synthesis and repair . It is metabolized into active metabolites that replace the building blocks of nucleic acids during DNA elongation .

Mode of Action

1’-Epi Gemcitabine Hydrochloride is a prodrug, which means it is metabolized into its active form within the body . It is transformed into its active metabolites that work by replacing the building blocks of nucleic acids during DNA elongation . This action arrests tumor growth and promotes apoptosis (programmed cell death) of malignant cells .

Biochemical Pathways

The biochemical pathways affected by 1’-Epi Gemcitabine Hydrochloride involve DNA synthesis and repair . The compound inhibits these processes, leading to the death of cancer cells . It also has immunomodulatory effects that enhance the immune system’s ability to fight cancer .

Pharmacokinetics

The pharmacokinetics of 1’-Epi Gemcitabine Hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). As a prodrug, it is transformed into its active metabolites within the body

Result of Action

The molecular and cellular effects of 1’-Epi Gemcitabine Hydrochloride’s action involve the inhibition of DNA synthesis and repair, which leads to the death of cancer cells . It also promotes apoptosis of malignant cells . Furthermore, it enhances the immunogenicity of lung cancer by increasing the exposure of calreticulin, high mobility group box 1, and upregulating expression of NKG2D ligands .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1’-Epi Gemcitabine Hydrochloride. For instance, the physical and chemical stability of gemcitabine hydrochloride solutions can be affected by solution concentrations, packaging, and storage conditions . Furthermore, the use of nanocarriers as drug delivery systems has shown potential in enhancing the efficacy of gemcitabine hydrochloride .

Analyse Biochimique

Biochemical Properties

1’-Epi Gemcitabine Hydrochloride is a prodrug that, once transported into the cell, must be phosphorylated by deoxycytidine kinase to an active form . Both gemcitabine diphosphate and gemcitabine triphosphate inhibit processes required for DNA synthesis . This interaction with enzymes, proteins, and other biomolecules plays a crucial role in its biochemical reactions.

Cellular Effects

1’-Epi Gemcitabine Hydrochloride has significant effects on various types of cells and cellular processes. It disrupts the ability of the cells to make DNA and proteins, which slows or stops the growth of cancer cells and other rapidly dividing cells and causes them to die . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 1’-Epi Gemcitabine Hydrochloride involves replacing the building blocks of nucleic acids during DNA elongation, arresting tumor growth, and promoting apoptosis of malignant cells . After incorporation of gemcitabine nucleotide on the end of the elongating DNA strand, one more deoxynucleotide is added and thereafter, the DNA polymerases are unable to proceed .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1’-Epi Gemcitabine Hydrochloride change over time. The reconstituted solutions at a gemcitabine concentration of 38 mg/mL as the hydrochloride salt in the original vials occasionally exhibited large crystal formation when stored at 4°C for 14 days or more .

Dosage Effects in Animal Models

The effects of 1’-Epi Gemcitabine Hydrochloride vary with different dosages in animal models. In a dose-escalation study, patients were administered a single dose of gemcitabine as high as 5700 mg/m² administered by intravenous infusion over 30 minutes every two weeks: main observed toxicities were myelosuppression, paresthesia, and severe rash .

Metabolic Pathways

1’-Epi Gemcitabine Hydrochloride is involved in several metabolic pathways. It is metabolized by nucleoside kinases . More recent studies have investigated how germinal genetic polymorphisms affecting cytidine deaminase, the enzyme responsible for the liver disposition of gemcitabine, could act as well as a marker for clinical outcome .

Transport and Distribution

1’-Epi Gemcitabine Hydrochloride is transported and distributed within cells and tissues. It requires facilitated transport for cellular uptake . The clearance of gemcitabine is mostly driven by rapid and extensive inactivation by cytidine deaminase (CDA) to its primary metabolite 2′,2′-difluoro-deoxyuridine (dFdU); CDA is expressed ubiquitously at high levels in both plasma and the liver .

Subcellular Localization

The subcellular localization of 1’-Epi Gemcitabine Hydrochloride and its effects on its activity or function are crucial for understanding its biochemical properties. After administration and taken up by the cancer cell, gemcitabine undergoes an initial phosphorylation by deoxycytidine kinase (dCK) and to a lower extent by the extra-mitochondrial thymidine kinase 2, followed by a series of phosphorylation steps in order to be incorporated into both DNA and RNA as its active phosphorylated form gemcitabine triphosphate (dFdCTP) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Epi Gemcitabine Hydrochloride involves the stereoselective inversion of the hydroxyl group at the 1’ position of gemcitabine. This can be achieved through various chemical reactions, including the use of specific reagents and catalysts to ensure the desired stereochemistry. The process typically involves multiple steps, including protection and deprotection of functional groups, and purification to obtain the final product in high purity .

Industrial Production Methods: Industrial production of 1’-Epi Gemcitabine Hydrochloride follows similar principles but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is crucial for monitoring the purity and concentration of the compound throughout the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1’-Epi Gemcitabine Hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Conditions vary depending on the desired substituent but often involve nucleophilic reagents and appropriate solvents

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Comparaison Avec Des Composés Similaires

Gemcitabine: The parent compound, widely used in cancer therapy.

Cytarabine: Another nucleoside analog with similar mechanisms of action.

Fludarabine: A purine analog used in the treatment of hematological malignancies .

Uniqueness: 1’-Epi Gemcitabine Hydrochloride is unique due to its specific stereochemistry, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, gemcitabine. This uniqueness can potentially lead to differences in efficacy, toxicity, and resistance profiles, making it a valuable compound for further research and development .

Propriétés

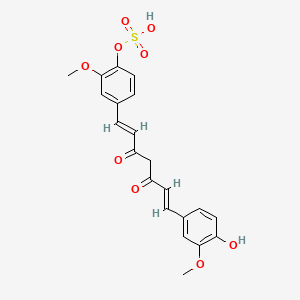

| { "Design of the Synthesis Pathway": "The synthesis pathway of '1'-Epi Gemcitabine Hydrochloride' involves the conversion of Gemcitabine Hydrochloride to '1'-Epi Gemcitabine Hydrochloride' through a series of chemical reactions.", "Starting Materials": ["Gemcitabine Hydrochloride", "Sodium Methoxide", "Dimethylformamide", "Hydrochloric Acid", "Water"], "Reaction": ["Gemcitabine Hydrochloride is reacted with Sodium Methoxide in Dimethylformamide to form a methoxy derivative.", "The methoxy derivative is then treated with Hydrochloric Acid and Water to form '1'-Epi Gemcitabine Hydrochloride'."] } | |

Numéro CAS |

122111-05-1 |

Formule moléculaire |

C9H12ClF2N3O4 |

Poids moléculaire |

299.66 g/mol |

Nom IUPAC |

4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |

InChI |

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7+;/m1./s1 |

Clé InChI |

OKKDEIYWILRZIA-ZWKSQQCZSA-N |

SMILES isomérique |

C1=CN(C(=O)N=C1N)[C@@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl |

SMILES canonique |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl |

Apparence |

White to Light Beige Solid |

melting_point |

204-206°C |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

1’-Epi Gemcitabine Hydrochloride; 4-Amino-1-(2-deoxy-2,2-difluoro-a-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone Hydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)